molecular formula C16H25Cl2NO2 B2968096 1-(4-Chloro-3,5-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride CAS No. 471916-63-9

1-(4-Chloro-3,5-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2968096
CAS No.: 471916-63-9
M. Wt: 334.28
InChI Key: PCSTVRBJWNDGOV-UHFFFAOYSA-N
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Description

1-(4-Chloro-3,5-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted at position 1 with a 4-chloro-3,5-dimethylphenoxy group and at position 3 with a piperidin-1-yl moiety, forming a hydrochloride salt.

Properties

IUPAC Name

1-(4-chloro-3,5-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO2.ClH/c1-12-8-15(9-13(2)16(12)17)20-11-14(19)10-18-6-4-3-5-7-18;/h8-9,14,19H,3-7,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSTVRBJWNDGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(CN2CCCCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Phenol Derivative Synthesis: Starting with 4-chloro-3,5-dimethylphenol, the phenol derivative can be reacted with piperidine to form the intermediate compound.

  • Alcohol Formation: The intermediate compound can then undergo further reactions to introduce the hydroxyl group at the appropriate position, resulting in the formation of 1-(4-chloro-3,5-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol.

  • Hydrochloride Formation: The final step involves converting the alcohol into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the production process and improve efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce different substituents on the phenyl ring or the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with different substituents on the phenyl or piperidine rings.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, serving as a precursor for more complex molecules.

  • Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic uses.

  • Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Chloro-3,5-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Nadolol Impurity F Hydrochloride

  • Structure: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride .
  • Key Differences: Phenoxy Group: Naphthalen-1-yloxy (bulky, aromatic) vs. 4-chloro-3,5-dimethylphenoxy (smaller, halogenated). Amine Substituent: Tert-butyl amino vs. piperidin-1-yl.
  • The piperidine ring in the target compound may enhance binding to amine receptors due to its cyclic structure, compared to the linear tert-butyl group .

1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol Hydrochloride

  • Structure: Features a 2,4-dibromophenoxy group and a 3,5-dimethylpiperidin-1-yl group .
  • Key Differences :
    • Halogenation : Bromine (atomic radius 1.85 Å) at positions 2 and 4 vs. chlorine (atomic radius 0.99 Å) at position 3.
    • Piperidine Substitution : 3,5-Dimethylpiperidine vs. unsubstituted piperidine.
  • Implications :
    • Bromine’s larger size and polarizability may increase molecular weight (MW: ~550 g/mol vs. ~380 g/mol for the target compound) and alter π-π stacking interactions.
    • Methyl groups on piperidine could reduce conformational flexibility, affecting target binding .

1-(4-(Piperidin-3-yl)phenyl)ethan-1-ol Hydrochloride

  • Structure: Ethanol backbone with a piperidine-substituted phenyl group .
  • Key Differences: Backbone: Ethanol (C2) vs. propan-2-ol (C3). Substituents: Piperidin-3-yl phenyl vs. phenoxy-piperidine.
  • Implications: The shorter backbone may reduce steric hindrance, favoring interactions with enzymes or receptors.

Data Table: Structural and Hypothetical Property Comparison

Compound Name Phenoxy/Amine Substituents Molecular Weight (g/mol) Salt Form Potential Applications
Target Compound 4-Cl-3,5-Me₂-phenoxy, piperidin-1-yl ~380 Hydrochloride Pharmaceuticals, Agrochemicals
Nadolol Impurity F Hydrochloride Naphthalen-1-yloxy, tert-butyl amino ~360 Hydrochloride Beta-blocker impurity
1-(2,4-DiBr-phenoxy)-3-(3,5-Me₂-piperidinyl)propan-2-ol HCl 2,4-DiBr-phenoxy, 3,5-Me₂-piperidin-1-yl ~550 Hydrochloride Research chemical
1-(4-(Piperidin-3-yl)phenyl)ethanol HCl Piperidin-3-yl-phenyl, ethanol ~250 Hydrochloride Material science, CNS drugs

Research Findings and Hypotheses

  • Halogen Effects : Chlorine’s electronegativity may enhance binding to electron-rich targets (e.g., enzymes), while bromine’s bulkiness could improve lipid solubility but reduce metabolic stability .
  • Piperidine vs. Tert-butyl : Cyclic amines like piperidine often exhibit higher receptor affinity than linear amines due to pre-organized conformations .
  • Hydrochloride Salts : All compounds form hydrochloride salts, improving aqueous solubility and bioavailability for pharmaceutical formulations .

Biological Activity

1-(4-Chloro-3,5-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a piperidine ring and a chloro-substituted phenoxy group. Its molecular formula is C16H22ClN2O2C_{16}H_{22}ClN_2O_2, and it exhibits various chemical properties conducive to biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Biological Activities

Research has shown that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have demonstrated that the compound possesses antimicrobial properties against various bacterial strains. For example, it has shown significant inhibition against Salmonella typhi and Bacillus subtilis, with moderate activity against other strains.

2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition assays have indicated strong activity, with IC50 values suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.

3. Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity. The mechanism involves inducing apoptosis in cancer cells through modulation of apoptotic pathways.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

Case Study 1: Antibacterial Screening
In a study involving the antibacterial screening of synthesized compounds, this compound was found to inhibit bacterial growth effectively. The results indicated a correlation between structural modifications and enhanced antibacterial potency, emphasizing the importance of the piperidine moiety in its activity .

Case Study 2: Enzyme Inhibition
Another investigation focused on enzyme inhibition revealed that this compound displayed strong inhibitory effects on urease with an IC50 value comparable to established urease inhibitors. The study suggested that the phenoxy group plays a crucial role in enhancing enzyme binding .

Comparative Analysis

To better understand its biological activity, a comparative analysis with similar compounds can be beneficial:

Compound NameAntibacterial ActivityAChE InhibitionAnticancer Activity
Compound AModerateStrongWeak
Compound BStrongModerateModerate
This compound Significant Strong Promising

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